molecular formula C12H16N4 B14215578 Piperidine, 4-azido-1-(phenylmethyl)- CAS No. 832684-07-8

Piperidine, 4-azido-1-(phenylmethyl)-

Cat. No.: B14215578
CAS No.: 832684-07-8
M. Wt: 216.28 g/mol
InChI Key: ANLMAFUPJYMBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-azido-1-(phenylmethyl)- is an organic compound with the molecular formula C12H16N4. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an azido group and a phenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-azido-1-(phenylmethyl)- typically involves the introduction of the azido group to a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by an azido group. This can be achieved using sodium azide (NaN3) under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-azido-1-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-azido-1-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-azido-1-(phenylmethyl)- largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-azido-1-(phenylmethyl)- is unique due to the presence of both an azido group and a phenylmethyl substituent.

Properties

IUPAC Name

4-azido-1-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLMAFUPJYMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459084
Record name Piperidine, 4-azido-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832684-07-8
Record name Piperidine, 4-azido-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.